molecular formula C18H16F2N4O2S B12828832 N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B12828832
M. Wt: 390.4 g/mol
InChI Key: NIDRNVHMMDAAIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dichlorothiophene with sodium hypochlorite solution followed by acidification can yield intermediates that undergo further reactions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. .

Scientific Research Applications

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting BACE1, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets include the active site of BACE1, and the pathways involved are related to amyloid plaque formation and neurodegeneration .

Comparison with Similar Compounds

Similar compounds include other BACE1 inhibitors such as:

This detailed article provides a comprehensive overview of N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16F2N4O2S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[3-(2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)

InChI Key

NIDRNVHMMDAAIK-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Origin of Product

United States

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